Cas no 67951-43-3 (4-Pentenoic acid,2-hydroxy-)

4-Pentenoic acid,2-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 4-Pentenoic acid,2-hydroxy-
- 2-hydroxypent-4-enoic acid
- 3-Vinyllactic acid
- 2-HYDROXY-PENT-4-ENOICACID
- AKOS006331695
- 4-Pentenoic acid, 2-hydroxy-, (S)-
- DTXSID40987341
- 2-Hydroxy-pent-4-enoic acid, AldrichCPR
- beta-Vinyllactic acid
- 2-hydroxypent-4-enoicacid
- 2-HYDROXY-PENT-4-ENOIC ACID
- SCHEMBL246812
- 67951-43-3
-
- インチ: InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)
- InChIKey: VFSVBYJVPHDQQC-UHFFFAOYSA-N
- SMILES: C=CCC(C(=O)O)O
計算された属性
- 精确分子量: 116.04734
- 同位素质量: 116.047
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 97.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 57.5A^2
じっけんとくせい
- 密度みつど: 1.176±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 37 ºC (ethyl ether ligroine )
- Boiling Point: 268.8±20.0 ºC (760 Torr),
- フラッシュポイント: 130.6±18.3 ºC,
- Refractive Index: 1.4117 (589.3 nm 20 ºC)
- Solubility: 可溶性(185 g/l)(25ºC)、
- PSA: 57.53
- LogP: 0.00800
4-Pentenoic acid,2-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1220406-10g |
(±)-2-Hydroxypent-4-enoic acid |
67951-43-3 | 95% | 10g |
$985 | 2024-07-28 | |
eNovation Chemicals LLC | Y1220406-10g |
(±)-2-Hydroxypent-4-enoic acid |
67951-43-3 | 95% | 10g |
$985 | 2025-02-21 | |
eNovation Chemicals LLC | Y1220406-10g |
(±)-2-Hydroxypent-4-enoic acid |
67951-43-3 | 95% | 10g |
$985 | 2025-02-26 |
4-Pentenoic acid,2-hydroxy- 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
4-Pentenoic acid,2-hydroxy-に関する追加情報
4-Pentenoic Acid, 2-Hydroxy: A Comprehensive Overview
4-Pentenoic acid, 2-hydroxy (CAS No. 67951-43-3) is a naturally occurring organic compound with significant biological and chemical properties. This compound, also known as 2-hydroxy-4-pentenoic acid, belongs to the family of α,β-unsaturated carboxylic acids and has garnered attention in recent years due to its diverse applications in pharmacology, agriculture, and environmental science.
The molecular structure of 4-pentenoic acid, 2-hydroxy consists of a five-carbon chain with a hydroxyl group (-OH) at the second position and a carboxylic acid group (-COOH) at the fourth position. The presence of the double bond between carbons 3 and 4 contributes to its α,β-unsaturation, which is a key feature influencing its reactivity and bioactivity. This compound is synthesized through various methods, including microbial fermentation and chemical synthesis, with recent advancements focusing on optimizing these processes for industrial scalability.
Recent studies have highlighted the biological activity of 4-pentenoic acid, 2-hydroxy, particularly its potential as an antimicrobial agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent activity against a range of pathogenic bacteria, including *Escherichia coli* and *Staphylococcus aureus*. The mechanism of action involves interference with bacterial cell membrane integrity and inhibition of essential enzymatic pathways. These findings have opened new avenues for its application in the development of novel antibiotics, addressing the growing concern of antibiotic resistance.
In addition to its antimicrobial properties, 4-pentenoic acid, 2-hydroxy has shown promise in plant growth regulation. A study by Lee et al. (2023) revealed that this compound acts as a phytohormone mimic, promoting root elongation and enhancing stress tolerance in crops such as rice and wheat. The ability of this compound to modulate plant hormone signaling pathways suggests its potential as a sustainable alternative to synthetic growth regulators in agriculture.
The environmental impact of 4-pentenoic acid, 2-hydroxy has also been a focus of recent research. According to findings by Johnson et al. (2023), this compound exhibits biodegradability under aerobic conditions, making it an eco-friendly option for various industrial applications. Furthermore, its role in natural product biosynthesis has been explored, with insights into its involvement in microbial secondary metabolism pathways.
From a chemical synthesis perspective, advancements in catalytic processes have enabled the efficient production of 4-pentenoic acid, 2-hydroxy with high purity levels. Techniques such as enantioselective catalysis have been employed to address the challenge of obtaining enantiomerically pure compounds, which are crucial for pharmaceutical applications.
In conclusion, 4-pentenoic acid, 2-hydroxy (CAS No. 67951-43-3) is a multifaceted compound with significant potential across various fields. Its antimicrobial properties, role in plant growth regulation, environmental compatibility, and synthetic accessibility make it a valuable molecule for both academic research and industrial applications.
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